4-Bromo-5-nitro-2-cyclopentylphenol
Description
4-Bromo-5-nitro-2-cyclopentylphenol (CAS: 1233531-04-8) is a halogenated nitrophenol derivative with a cyclopentyl substituent. Its molecular formula is C₁₁H₁₂BrNO₃, and its structure features a phenolic ring substituted with:
- A bromo group at the 4-position,
- A nitro group at the 5-position,
- A cyclopentyl group at the 2-position.
The SMILES notation (BrC1C(=CC(=C(C=1)C1CCCC1)O)[N+](=O)[O-]) and InChIKey (JILUBOAKOFLBNJ-UHFFFAOYSA-N) confirm the spatial arrangement of these groups, which collectively influence its physicochemical properties . The compound’s structure suggests high lipophilicity due to the cyclopentyl and bromo substituents, while the nitro group introduces electron-withdrawing effects that may impact reactivity and stability.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
4-bromo-2-cyclopentyl-5-nitrophenol |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-8(7-3-1-2-4-7)11(14)6-10(9)13(15)16/h5-7,14H,1-4H2 |
InChI Key |
JILUBOAKOFLBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and general chemical principles:
Table 1: Substituent-Driven Comparison with Analogous Compounds
| Compound Name | Substituents | Key Properties/Effects |
|---|---|---|
| 4-Bromo-5-nitro-2-cyclopentylphenol | 4-Br, 5-NO₂, 2-cyclopentyl | High lipophilicity (cyclopentyl), moderate polarity (NO₂), potential steric hindrance |
| 4-Bromo-2-nitrophenol | 4-Br, 2-NO₂ | Lower lipophilicity (no alkyl group), increased acidity due to nitro proximity to -OH |
| 5-Nitro-2-cyclopentylphenol | 5-NO₂, 2-cyclopentyl | Reduced halogen-induced steric effects; higher solubility in polar solvents |
| 2-Cyclopentylphenol | 2-cyclopentyl | Minimal electron-withdrawing effects; higher basicity compared to nitro derivatives |
Key Observations :
Lipophilicity: The cyclopentyl group in this compound enhances hydrophobicity compared to non-alkylated analogs like 4-bromo-2-nitrophenol. This could influence membrane permeability in biological systems.
Acidity: The nitro group at the 5-position likely reduces phenolic -OH acidity compared to 4-bromo-2-nitrophenol, where the nitro group is ortho to the hydroxyl, maximizing electron withdrawal.
Stability: Bromine’s electron-withdrawing nature and the nitro group’s resonance effects may destabilize the compound under basic or reducing conditions, a trend observed in other bromonitrophenols .
Research Findings and Limitations
Existing data on this compound are primarily structural (as provided in ). Comparative studies with its analogs are scarce, but theoretical insights can be drawn:
- Synthetic Challenges : The combination of bromo, nitro, and cyclopentyl groups complicates synthesis, requiring controlled conditions to avoid side reactions (e.g., denitration or debromination).
- Biological Activity: Nitrophenols often exhibit antimicrobial properties; the cyclopentyl group in this compound may enhance cell membrane penetration, as seen in alkylated phenolic antifungals.
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